molecular formula C18H22O4 B12918047 3,3'-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) CAS No. 23189-60-8

3,3'-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one)

Cat. No.: B12918047
CAS No.: 23189-60-8
M. Wt: 302.4 g/mol
InChI Key: SOAJBEJMQHFQQP-UHFFFAOYSA-N
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Description

3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) is a complex organic compound with a unique structure that includes a phenylenebis(methylene) core and two dihydrofuran-2(3H)-one rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) typically involves multiple steps, starting with the preparation of the phenylenebis(methylene) core. This core is then reacted with appropriate reagents to form the dihydrofuran-2(3H)-one rings. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one)
  • 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) derivatives
  • Other dihydrofuran-2(3H)-one compounds

Uniqueness

The uniqueness of 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) lies in its specific structure, which allows for a range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

23189-60-8

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

5-methyl-3-[[2-[(5-methyl-2-oxooxolan-3-yl)methyl]phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C18H22O4/c1-11-7-15(17(19)21-11)9-13-5-3-4-6-14(13)10-16-8-12(2)22-18(16)20/h3-6,11-12,15-16H,7-10H2,1-2H3

InChI Key

SOAJBEJMQHFQQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)CC2=CC=CC=C2CC3CC(OC3=O)C

Origin of Product

United States

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